molecular formula C21H18FN3OS B3414642 N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946359-08-6

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3414642
CAS No.: 946359-08-6
M. Wt: 379.5 g/mol
InChI Key: UTDAYBXVSXKJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic carboxamide derivative featuring a fused imidazo[2,1-b][1,3]thiazole core. This scaffold is substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a 3,4-dimethylphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c1-12-4-9-17(10-13(12)2)23-20(26)19-14(3)25-11-18(24-21(25)27-19)15-5-7-16(22)8-6-15/h4-11H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAYBXVSXKJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, particularly focusing on anticancer, antibacterial, and antifungal properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The presence of the dimethylphenyl and fluorophenyl substituents is believed to enhance its biological efficacy.

Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including human cervix carcinoma (HeLa), murine mammary carcinoma (FM3A), and pancreatic ductal adenocarcinoma (PDAC) cells.
  • IC50 Values : The compound showed IC50 values in the submicromolar range against these cell lines, indicating potent cytotoxicity. For example, derivatives with similar structures have reported IC50 values ranging from 1.4 to 4.2 µM across various cancer cell lines .

Antibacterial Activity

Imidazo[2,1-b][1,3]thiazole compounds are also noted for their antibacterial properties:

  • Mechanism of Action : These compounds typically inhibit bacterial DNA synthesis and disrupt cellular functions.
  • Activity Against Specific Strains : In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria. Compounds in this class have exhibited minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to standard antibiotics .

Antifungal Activity

The antifungal potential of imidazo[2,1-b][1,3]thiazole derivatives has been explored as well:

  • In Vitro Testing : Studies have demonstrated that these compounds can inhibit the growth of various fungal strains.
  • Selectivity : Some derivatives have shown selectivity towards fungal cells with minimal toxicity to human cells .

Summary of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values Research Findings
AnticancerHeLa, FM3A, Panc-11.4 - 4.2 µMPotent antiproliferative effects
AntibacterialVarious bacterial strainsVaries by strainEffective against both Gram-positive and Gram-negative bacteria
AntifungalVarious fungal strainsVaries by strainSelective inhibition with low toxicity to human cells

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic cancer cells (SUIT-2). The results indicated that certain derivatives significantly inhibited cell proliferation with IC50 values as low as 2.32 µM .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, the compound was tested against a panel of bacterial strains. Results showed that it achieved MIC values in the range effective for clinical use against resistant strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. The specific compound N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has potential applications in combating bacterial and fungal infections. Studies have shown that modifications in the substituent groups can influence the antimicrobial efficacy of these compounds, suggesting a pathway for developing new antimicrobial agents based on this structure.

Anticancer Properties

The compound's structural characteristics position it as a promising candidate for anticancer research. Various studies have reported that imidazo[2,1-b][1,3]thiazole derivatives demonstrate antiproliferative activity against several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against human cancer cell lines such as HeLa and CEM . This suggests that further exploration of this compound could lead to the development of effective anticancer therapies.

Chemical Synthesis and Catalysis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and oxidations. The compound's reactivity can be harnessed in the development of new synthetic methodologies or as a catalyst in industrial processes .

Comparison with Similar Compounds

Structural Analogues in the Imidazo[2,1-b]Thiazole Family

(a) 6-(4-Fluorophenyl)-3-Methylimidazo[2,1-b]Thiazole-2-Carboxylic Acid (RN: 951908-85-3)
  • Core Structure : Shares the imidazo[2,1-b][1,3]thiazole backbone with the target compound.
  • Substituents : Lacks the 3,4-dimethylphenyl carboxamide group but retains the 4-fluorophenyl and methyl substituents.
  • Key Difference : The carboxylic acid moiety at position 2 may reduce membrane permeability compared to the carboxamide derivative, impacting bioavailability .
(b) 2-(4-Fluoro-3-Nitrophenyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b]-1,3,4-Thiadiazole ()
  • Core Structure : Imidazo[2,1-b]-1,3,4-thiadiazole (vs. imidazo[2,1-b][1,3]thiazole in the target compound).
  • Substituents : Features a nitro group on the fluorophenyl ring and a 4-methoxyphenyl group.
  • The methoxy group improves solubility but may reduce metabolic stability compared to methyl groups .
(c) 3-Methyl-6-Phenylimidazo[2,1-b][1,3]Thiazole-2-Carboxylic Acid (RN: 446829-85-2)
  • Core Structure : Identical imidazo[2,1-b][1,3]thiazole scaffold.
  • Substituents : Phenyl group at position 6 (vs. 4-fluorophenyl) and carboxylic acid at position 2.
  • Key Difference : The absence of fluorine reduces electronegativity, which could diminish target affinity in halogen-sensitive biological systems .

Triazole and Thiadiazole Derivatives with Overlapping Substituents

(a) 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()
  • Core Structure : 1,2,4-Triazole-thione (vs. imidazo-thiazole).
  • Substituents : Sulfonyl and difluorophenyl groups.
  • Key Difference : The triazole-thione core offers distinct tautomeric behavior (thione vs. thiol forms), affecting solubility and binding dynamics. Sulfonyl groups enhance polarity but may limit blood-brain barrier penetration compared to carboxamides .
(b) N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-Yl)Amino)Ethyl)Carboxamides ()
  • Core Structure: 1,3,4-Thiadiazole with trichloroethyl and phenylamino substituents.
  • Substituents : Trichloroethyl group introduces steric bulk and electron-withdrawing effects.
  • Key Difference : The trichloroethyl moiety may confer higher metabolic resistance but could increase hepatotoxicity risks compared to dimethylphenyl groups .

Carboxamide-Functionalized Heterocycles

(a) Ethyl 2-(6-(2-(4-Acetamidophenyl)-2-Oxoethyl)-5-Oxo-2-Phenyl-5,6-Dihydroimidazo[2,1-b][1,3,4]Thiadiazol-6-Yl)-3-Oxobutanoate ()
  • Core Structure : Imidazo[2,1-b][1,3,4]thiadiazole with oxo and acetamide groups.
  • Substituents : Acetamidophenyl and ester functionalities.
  • Key Difference : The ester group may render this compound a prodrug, requiring hydrolysis for activation, unlike the direct carboxamide bioactivity of the target compound .
(b) 5-Amino-3-Methyl-4-{[2-(Substituted Carbamothioyl)Hydrazino]Carbonyl}Thiophene-2-Carboxamide ()
  • Core Structure : Thiophene-carboxamide with hydrazine-carbothioamide side chains.
  • Substituents : Varied aryl groups (e.g., 4-methylphenyl).

Spectral Characterization

  • IR Spectroscopy :
    • Target compound: Expected C=O stretch ~1660–1680 cm⁻¹ (carboxamide) and absence of S–H bands (~2500–2600 cm⁻¹), consistent with .
    • Analogues: Nitro groups () show strong absorptions ~1520–1350 cm⁻¹, while thiones () exhibit C=S stretches ~1247–1255 cm⁻¹.
  • NMR :
    • Fluorine atoms in 4-fluorophenyl groups (target and ) produce distinct ¹⁹F NMR shifts. Methyl groups in the 3,4-dimethylphenyl moiety (target) would show upfield ¹H-NMR signals (~2.2–2.5 ppm) .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and fluorophenyl groups (J = 8–9 Hz coupling for para-F) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-S-C (670–720 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and rule out byproducts .
    For regiochemistry confirmation, NOESY NMR can clarify spatial proximity of substituents .

How can metabolic stability and pharmacokinetic profiles be systematically evaluated?

Advanced Research Question

  • In vitro assays : Liver microsomes or hepatocytes to assess CYP450-mediated metabolism; monitor parent compound depletion via LC-MS .
  • Lipophilicity : LogP measurements (e.g., shake-flask method) to correlate with bioavailability. The trifluoromethyl group in related compounds enhances metabolic stability by reducing oxidative metabolism .
  • Plasma protein binding : Equilibrium dialysis to quantify free fraction, critical for dose-response interpretations .
    Advanced PK modeling (e.g., compartmental analysis) can predict half-life and clearance rates in preclinical models.

What computational methods aid in predicting the compound’s interaction with biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors like CAR/PXR, focusing on hydrophobic pockets accommodating 3,4-dimethylphenyl groups .
  • MD simulations : GROMACS for assessing binding stability over 100+ ns trajectories; analyze RMSD fluctuations in ligand-receptor complexes .
  • QSAR models : Train models using descriptors like molar refractivity and H-bond donors to predict activity against related targets (e.g., acetylcholinesterase) .

How can researchers mitigate synthetic byproducts during imidazo-thiazole ring formation?

Basic Research Question
Common byproducts (e.g., regioisomers or incomplete cyclization products) arise from:

  • Competitive pathways : Use directing groups (e.g., methyl at position 3) to enforce regioselective cyclization .
  • Temperature control : Gradual heating (e.g., 60°C → reflux) to avoid kinetic byproducts .
  • Real-time monitoring : TLC or inline FTIR to track reaction progress and terminate at optimal conversion .
    Byproducts can be identified via LC-MS and purified using preparative HPLC .

What are the implications of fluorophenyl substituents on the compound’s electronic properties?

Advanced Research Question
The 4-fluorophenyl group introduces:

  • Electron-withdrawing effects : Stabilizes the imidazo-thiazole core via resonance, altering redox potentials (cyclic voltammetry can quantify this) .
  • Hydrogen bonding : Fluorine participates in weak C–H···F interactions, influencing crystal packing and solubility .
  • Bioisosterism : Fluorine’s similarity to hydroxyl groups in size and electronegativity may mimic natural ligands in receptor binding .
    DFT calculations (e.g., Gaussian 09) can map electrostatic potential surfaces to visualize electron-deficient regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.